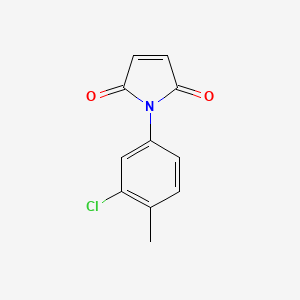

1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEWOPDHALLILR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351696 | |

| Record name | 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52845-68-8 | |

| Record name | 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-CHLORO-PARA-TOLYL)-MALEIMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Setup

- Starting materials: 3-chloro-4-methylaniline and maleic anhydride.

- Solvent: Commonly used solvents include toluene, dichloromethane, or ethanol, depending on the scale and desired reaction conditions.

- Temperature: Reflux conditions (typically 80–110 °C) are applied to facilitate the reaction.

- Reaction time: Varies from 2 to 6 hours depending on scale and catalyst presence.

Reaction Mechanism

- The nucleophilic amine group of 3-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of maleic anhydride.

- This forms an intermediate amic acid.

- Intramolecular cyclization occurs with the elimination of water, forming the pyrrole-2,5-dione ring.

- The product precipitates or remains in solution depending on solvent and temperature.

Purification

- The crude product is typically purified by recrystallization from ethanol or ethyl acetate.

- Alternatively, chromatographic purification on silica gel using hexane/ethyl acetate mixtures can be employed.

- Industrial scale synthesis may use continuous flow reactors for better yield and purity control.

Representative Experimental Data Table

| Parameter | Condition/Value | Notes |

|---|---|---|

| Starting material ratio | 1:1 molar ratio (aniline : maleic anhydride) | Stoichiometric balance for reaction |

| Solvent | Toluene or ethanol | Toluene preferred for reflux stability |

| Temperature | 90–110 °C | Reflux conditions |

| Reaction time | 3–5 hours | Monitored by TLC |

| Work-up | Cooling, filtration, washing | Removal of impurities |

| Purification | Recrystallization from ethanol | Yields high purity crystals |

| Yield | 70–85% | Depends on reaction scale and purity |

Alternative Preparation Routes

- Using substituted maleic anhydrides: If 3-chloro-4-methylphenyl substitution patterns are challenging, 3-chloro-4-methylphenyl-substituted maleic anhydrides can be used, followed by cyclization.

- Microwave-assisted synthesis: Microwave irradiation has been employed in related pyrrole-2,5-dione syntheses to reduce reaction times significantly (down to minutes) with comparable yields.

- Catalyst use: Acid catalysts such as p-toluenesulfonic acid can improve cyclization efficiency.

Research Findings and Optimization

- Reaction monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) are used to confirm product formation and purity.

- Effect of substituents: Electron-withdrawing groups (like chloro) on the aniline ring tend to slow down the reaction due to decreased nucleophilicity, requiring longer reaction times or elevated temperatures.

- Solvent effects: Polar solvents like ethanol can facilitate the reaction but may complicate purification; non-polar solvents like toluene provide cleaner products.

- Scale-up considerations: Continuous flow reactors allow for better heat and mass transfer, improving yield and reproducibility on an industrial scale.

Summary Table of Preparation Methods

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Conventional reflux | 3-chloro-4-methylaniline + maleic anhydride in toluene, 90–110 °C, 3–5 h | Simple, well-established | Longer reaction time |

| Microwave-assisted synthesis | Same reactants, microwave irradiation, 10–30 min | Rapid, energy-efficient | Requires specialized equipment |

| Acid-catalyzed cyclization | Addition of p-toluenesulfonic acid catalyst | Improved yield and rate | Catalyst removal needed |

| Continuous flow synthesis | Flow reactor, optimized temperature and residence time | Scalable, reproducible | Requires flow reactor setup |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

-

Biological Activity:

- Antimicrobial Properties: Studies have indicated that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

- Anticancer Activity: Research demonstrates that 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione may inhibit the growth of cancer cell lines. Compounds with similar structures have been tested for their ability to interact with ATP-binding domains of growth factor receptors, showing promise as tyrosine kinase inhibitors in cancer therapy .

- Mechanism of Action: The compound may act by inhibiting specific enzymes or receptors in biological systems, leading to observed therapeutic effects. Its interactions with molecular targets are crucial for its potential use in drug development.

-

Material Science:

- Polymer Development: The compound serves as a building block in synthesizing advanced materials, including polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various pyrrole derivatives on human cancer cell lines. One derivative demonstrated an IC50 value of approximately M against colon cancer cell lines (HCT-116, SW-620), indicating potent anticancer properties .

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 (Colon) | 1.0 |

| SW-620 (Colon) | 1.6 |

| Colo-205 (Colon) | 1.5 |

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of pyrrole-2,5-dione were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 μg/mL, confirming their potential as antimicrobial agents .

Industrial Applications

The compound is also explored for its roles in:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs): The presence of chlorine (e.g., 3-Cl in the target compound) enhances electrophilicity at the maleimide core, facilitating nucleophilic additions (e.g., with thiols in proteins) . Fluoroimide (3,4-diCl, 4-F) leverages EWGs for improved pesticidal stability and target binding .

- In contrast, MI-1’s 3-trifluoromethylphenylamino group introduces strong hydrophobic and electron-deficient characteristics, critical for kinase inhibition .

Biological Activity

1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2,5-dione is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The compound belongs to the pyrrole-2,5-dione family, characterized by a pyrrole ring with two carbonyl groups. Its structure can be represented as follows:

This structure is significant as it contributes to the compound's reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, research utilizing the MTT assay revealed that this compound significantly inhibits the proliferation of human liver cancer (HepG-2) and breast cancer (MCF-7) cells. The results indicated that the compound was more effective than the positive control doxorubicin in certain concentrations .

| Cell Line | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|

| HepG-2 | 15 | More effective |

| MCF-7 | 10 | More effective |

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects. In vitro studies indicated that it inhibits the proliferation of peripheral blood mononuclear cells (PBMCs) induced by soluble anti-CD3 antibodies. The degree of inhibition was dose-dependent, with significant suppression observed at higher concentrations (100 µg/mL) where it achieved up to 85% inhibition .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit key enzymes involved in cancer progression and inflammation. Notably, it has been identified as a potential inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme linked to various cellular processes including apoptosis and metabolism . This inhibition could contribute to its anticancer effects.

Case Studies

- Cytotoxicity Assay : A study evaluated the cytotoxic action of this compound on MCF-7 and HepG-2 cell lines using the MTT assay. The results indicated a strong inhibitory effect on cell viability, with IC50 values significantly lower than those for standard chemotherapeutics like doxorubicin .

- Inhibition of PBMC Proliferation : Another study investigated the anti-inflammatory properties by assessing the proliferation of PBMCs. The findings revealed that at concentrations above 50 µg/mL, the compound effectively inhibited cell proliferation, suggesting its potential use in treating inflammatory conditions .

Q & A

Q. How can advanced separation technologies (e.g., HPLC-MS, SFC) improve purification of stereoisomers or polymorphs?

- Methodology : Utilize chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC enantioseparation. Supercritical fluid chromatography (SFC) with CO/methanol enhances resolution of polar derivatives. Characterize polymorphs via PXRD and DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.